molecular formula C19H31N3O B14563060 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-phenylurea CAS No. 61683-06-5

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-phenylurea

Cat. No.: B14563060
CAS No.: 61683-06-5
M. Wt: 317.5 g/mol
InChI Key: OVNVWAZSPYLMSW-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with enhanced control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Sodium hydride in dimethylformamide at 0-25°C.

Major Products Formed

    Oxidation: N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea N-oxide.

    Reduction: Reduced piperidine derivatives.

    Substitution: Alkyl-substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide: Shares a similar piperidine core but differs in the functional groups attached.

    N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide: Another related compound with a sulfonamide group instead of a urea group.

    (2E)-N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)but-2-enamide: Contains a similar piperidine structure but with a different amide linkage.

Uniqueness

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-phenylurea is unique due to its specific combination of the piperidine ring and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61683-06-5

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

1-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-3-phenylurea

InChI

InChI=1S/C19H31N3O/c1-6-18(4)13-16(14(3)19(5,7-2)22-18)21-17(23)20-15-11-9-8-10-12-15/h8-12,14,16,22H,6-7,13H2,1-5H3,(H2,20,21,23)

InChI Key

OVNVWAZSPYLMSW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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